molecular formula C24H21N5O5 B2549539 methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887467-91-6

methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2549539
CAS No.: 887467-91-6
M. Wt: 459.462
InChI Key: JSSRVGJUHKFVDW-UHFFFAOYSA-N
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Description

Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a purine-derived heterocyclic compound characterized by an imidazo[2,1-f]purine core. Key structural features include:

  • 1,7-Dimethyl groups: Positioned on the purine ring, these substituents may influence steric and electronic properties.
  • 8-(4-Phenoxyphenyl) moiety: A bulky, lipophilic aryl group that could enhance membrane permeability but reduce aqueous solubility.
  • Methyl ester side chain: Likely impacts metabolic stability and bioavailability .

Properties

CAS No.

887467-91-6

Molecular Formula

C24H21N5O5

Molecular Weight

459.462

IUPAC Name

methyl 2-[4,7-dimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H21N5O5/c1-15-13-27-20-21(26(2)24(32)28(22(20)31)14-19(30)33-3)25-23(27)29(15)16-9-11-18(12-10-16)34-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3

InChI Key

JSSRVGJUHKFVDW-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CC(=O)OC)C

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex compound with notable biological activities that have been explored in various research contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H21N5O5
  • Molecular Weight : 459.462 g/mol
  • CAS Number : 887467-91-6
  • IUPAC Name : Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate

The biological activity of this compound primarily stems from its interaction with various cellular targets. The imidazole ring and the dioxo structure play crucial roles in its ability to modulate enzymatic activities and influence cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Antioxidant Activity : Research indicates that it possesses antioxidant properties that may protect cells from oxidative stress.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through modulation of inflammatory cytokines.

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound:

Activity Description Reference
CytotoxicityExhibits cytotoxic effects against various cancer cell lines
Antioxidant PropertiesScavenges free radicals and reduces oxidative damage
Anti-inflammatoryInhibits production of pro-inflammatory cytokines
Enzyme InhibitionInhibits specific enzymes involved in purine metabolism

Case Studies and Research Findings

Several studies have investigated the effects of this compound in different biological models:

  • Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations.
  • Inflammation Models :
    • In a mouse model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6 compared to controls. This suggests its potential as an anti-inflammatory agent.
  • Oxidative Stress Studies :
    • The compound's ability to reduce oxidative stress was tested using DPPH and ABTS assays. It demonstrated a high scavenging capacity comparable to known antioxidants.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural homology with several imidazo-purine derivatives but differs in substituent patterns (Table 1):

Compound Name Core Structure Substituents (Positions) Key Structural Differences Reference
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3-yl)acetate (Target) Imidazo[2,1-f]purine 1,7-dimethyl; 8-(4-phenoxyphenyl) Bulky 4-phenoxyphenyl at C8
Methyl 2-[1-methyl-8-(2-methylphenyl)-2,4-dioxo-1H-imidazo[1,2-g]purin-3-yl]acetate Imidazo[1,2-g]purine 1-methyl; 8-(2-methylphenyl) Smaller 2-methylphenyl at C8; altered core
2-(4-(2-Oxo-8-(pyridin-4-yl)-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile Imidazo[4,5-c]quinoline Pyridin-4-yl at C8; acetonitrile sidechain Quinoline core vs. purine; polar pyridyl
Ethyl (2,5-dioxo-1-phenyl-1H-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate Benzofuroimidazopyrimidine Phenyl at C1; ethyl ester Fused benzofuran ring; different core

Key Observations :

  • The 8-(4-phenoxyphenyl) group in the target compound introduces greater steric bulk and lipophilicity compared to smaller substituents (e.g., 2-methylphenyl in ).
  • Core variations (e.g., imidazo[2,1-f]purine vs.
Physicochemical Properties
  • Lipophilicity: The 4-phenoxyphenyl group likely increases logP compared to analogs with polar substituents (e.g., pyridin-4-yl in or nitro groups in ).
  • Solubility: Bulky aryl groups may reduce aqueous solubility relative to compounds with electron-withdrawing substituents (e.g., cyano or nitro in ).
  • Melting Point: Analogs with chlorophenyl groups (e.g., >300°C in ) exhibit higher crystallinity due to stronger intermolecular forces, whereas the target’s phenoxyphenyl group may lower melting points .

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